molecular formula C18H20ClNO4S B2674671 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide CAS No. 1705845-50-6

3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide

Cat. No.: B2674671
CAS No.: 1705845-50-6
M. Wt: 381.87
InChI Key: XXCLDVNOBMIIQT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide is a complex organic compound that features a benzenesulfonyl group attached to a propanamide backbone

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(2-chlorophenyl)-2-methoxyethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide can be compared with similar compounds such as:

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-24-17(15-9-5-6-10-16(15)19)13-20-18(21)11-12-25(22,23)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCLDVNOBMIIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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